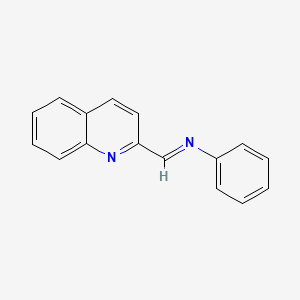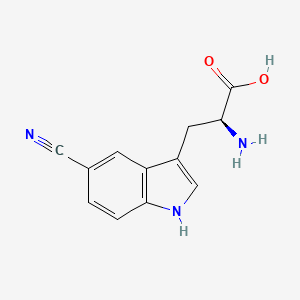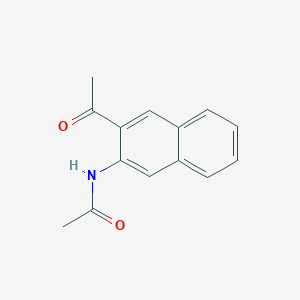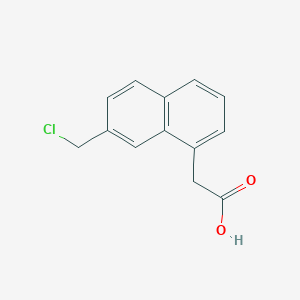![molecular formula C14H18N2O B11879205 1-Ethyl-7-methylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11879205.png)
1-Ethyl-7-methylspiro[indoline-3,3'-pyrrolidin]-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-7-methylspiro[indoline-3,3’-pyrrolidin]-2-one is a spirocyclic compound that features a unique structural motif combining an indoline and a pyrrolidine ring. This compound is part of a broader class of spiro compounds known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
The synthesis of 1-Ethyl-7-methylspiro[indoline-3,3’-pyrrolidin]-2-one typically involves multi-component reactions that are efficient and environmentally benign. One common method is the one-pot, multi-component condensation reaction involving various amines, nitroketene dithioacetal, isatin derivatives, and barbituric acids in refluxing water . This method is catalyst-free and provides high yields under mild conditions.
Chemical Reactions Analysis
1-Ethyl-7-methylspiro[indoline-3,3’-pyrrolidin]-2-one undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the indoline moiety, using reagents like alkyl halides under basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can lead to alcohols or amines.
Scientific Research Applications
1-Ethyl-7-methylspiro[indoline-3,3’-pyrrolidin]-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds and heterocycles.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 1-Ethyl-7-methylspiro[indoline-3,3’-pyrrolidin]-2-one involves its interaction with specific molecular targets and pathways. The indoline moiety can interact with enzymes and receptors, modulating their activity. The spirocyclic structure allows for unique binding interactions, enhancing the compound’s efficacy and selectivity.
Comparison with Similar Compounds
1-Ethyl-7-methylspiro[indoline-3,3’-pyrrolidin]-2-one can be compared with other spirocyclic compounds such as spiro[indoline-3,2’-pyrrolidin]-2-ones and spiro[indoline-3,3’-pyrrolidine] derivatives . These compounds share similar structural features but differ in their specific substituents and biological activities. The unique combination of an ethyl and methyl group in 1-Ethyl-7-methylspiro[indoline-3,3’-pyrrolidin]-2-one contributes to its distinct chemical and biological properties.
Conclusion
1-Ethyl-7-methylspiro[indoline-3,3’-pyrrolidin]-2-one is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable target for synthetic chemists and a promising candidate for drug development and industrial applications.
Properties
Molecular Formula |
C14H18N2O |
|---|---|
Molecular Weight |
230.31 g/mol |
IUPAC Name |
1-ethyl-7-methylspiro[indole-3,3'-pyrrolidine]-2-one |
InChI |
InChI=1S/C14H18N2O/c1-3-16-12-10(2)5-4-6-11(12)14(13(16)17)7-8-15-9-14/h4-6,15H,3,7-9H2,1-2H3 |
InChI Key |
CMTYIKHHQJNPQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=CC=C2C3(C1=O)CCNC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11879128.png)

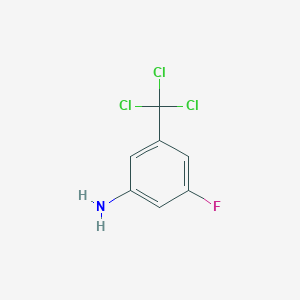
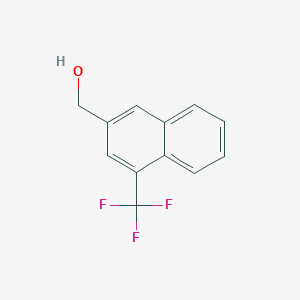

![1-{[4-(Aminomethyl)phenyl]methyl}azepan-2-one](/img/structure/B11879165.png)
![N-[(Prop-2-en-1-yl)oxy]naphthalene-1-carboxamide](/img/structure/B11879168.png)
![7-Chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11879171.png)

![6-Chloro-[2,3'-bipyridine]-5-carboxylic acid](/img/structure/B11879182.png)
